Lithium;2-methyloxetane-2-carboxylate
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Overview
Description
Lithium;2-methyloxetane-2-carboxylate is a chemical compound with the molecular formula C5H7LiO3. It is a lithium salt of 2-methyloxetane-2-carboxylic acid. This compound is of interest due to its unique structure, which includes an oxetane ring, a four-membered cyclic ether. Oxetanes are known for their stability and reactivity, making them valuable in various chemical applications.
Mechanism of Action
Target of Action
Lithium compounds are known to interact with several targets, includinginositol monophosphatase , inositol polyphosphatase , and glycogen synthase kinase 3 (GSK-3) .
Mode of Action
The exact mode of action of Lithium;2-methyloxetane-2-carboxylate is still unknown . Lithium is known to act as an uncompetitive inhibitor ofinositol monophosphatase and inositol polyphosphatase . It also regulates the phosphorylation of GSK-3 , which in turn regulates other enzymes through phosphorylation .
Biochemical Pathways
The inhibition of inositol monophosphatase and inositol polyphosphatase by lithium is thought to have multiple downstream effects that have yet to be clarified .
Pharmacokinetics
The synthesis of oxetanes, such as 2-methyloxetane, has been studied . The formation of the oxetane ring from an epoxide requires moderate heating and is sensitive to epoxide substitution .
Result of Action
Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Action Environment
The formation of the oxetane ring from an epoxide, a key step in the synthesis of 2-methyloxetane, requires moderate heating .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyloxetane-2-carboxylate typically involves the reaction of 2-methyloxetane-2-carboxylic acid with a lithium base. One common method is to dissolve 2-methyloxetane-2-carboxylic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the reaction. The resulting this compound is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methyloxetane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium;2-methyloxetane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with oxetane rings.
Biology: Investigated for its potential as a bioisostere in drug design, replacing more common functional groups to improve drug properties.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations to enhance stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-Methyleneoxetane: Another oxetane derivative with similar reactivity but different substitution patterns.
Oxetan-3-one: A ketone derivative of oxetane, used in similar applications but with different chemical properties.
3,3-Diaryloxetanes: Used as bioisosteres in medicinal chemistry, offering different physicochemical properties compared to lithium;2-methyloxetane-2-carboxylate.
Uniqueness
This compound is unique due to its lithium salt form, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications where lithium ions play a role, such as in certain types of batteries or as catalysts in organic synthesis .
Properties
IUPAC Name |
lithium;2-methyloxetane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Li/c1-5(4(6)7)2-3-8-5;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRBLFMRKLDJIG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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